6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Brand Name: Vulcanchem
CAS No.: 86129-54-6
VCID: VC0004760
InChI: InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H
SMILES: CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol

6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

CAS No.: 86129-54-6

Inhibitors

VCID: VC0004760

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride - 86129-54-6

CAS No. 86129-54-6
Product Name 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
IUPAC Name 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H
Standard InChIKey JKQKVNMNAIFCFS-UHFFFAOYSA-N
Isomeric SMILES CC(CCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O
SMILES CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl
Canonical SMILES CC(CCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Appearance Assay:≥98%A crystalline solid
Description Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Synonyms 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine
benalfocin
benalfocin hydrochloride
SK and F 86466
SK and F-86466
SKF 86466
PubChem Compound 10220250
Last Modified Nov 11 2021
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